molecular formula C16H13FN4O5 B11552696 3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11552696
M. Wt: 360.30 g/mol
InChI Key: ZTFRGNYPSGDGOW-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the hydrazine derivative: This involves the reaction of 3-hydroxy-4-nitrobenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Coupling with 3-fluorobenzoyl chloride: The hydrazone is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes involved in cellular metabolism or DNA replication.

    Pathways Involved: The compound can interfere with oxidative phosphorylation or induce apoptosis in cancer cells by generating reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-ethylbenzamide: Similar in structure but lacks the hydrazinecarbonyl and nitrophenyl groups.

    N-(3-Fluorobenzoyl)-N’-hydroxybenzamidine: Contains a similar benzamide core but with different functional groups.

Uniqueness

3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C16H13FN4O5

Molecular Weight

360.30 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13FN4O5/c17-12-3-1-2-11(7-12)16(24)18-9-15(23)20-19-8-10-4-5-13(21(25)26)14(22)6-10/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+

InChI Key

ZTFRGNYPSGDGOW-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.